(S,S)-TaDiAS-2nd
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Overview
Description
(S,S)-TaDiAS-2nd is a chiral compound that has garnered significant interest in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-TaDiAS-2nd typically involves the reaction of a chiral diamine with a suitable disulfide compound under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure this compound compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,S)-TaDiAS-2nd undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S,S)-TaDiAS-2nd has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in biological systems as a redox-active compound.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,S)-TaDiAS-2nd involves its ability to interact with various molecular targets through its chiral centers and disulfide bonds. The compound can form reversible disulfide bonds with thiol-containing proteins, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation.
Comparison with Similar Compounds
Similar Compounds
Cystine: A naturally occurring disulfide-containing amino acid.
Diphenyl disulfide: A common organic disulfide used in various chemical reactions.
Lipoic acid: A vitamin-like compound with a disulfide bond.
Uniqueness of (S,S)-TaDiAS-2nd
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Properties
IUPAC Name |
[(2S,3S)-6,10-dibenzyl-3-[methyl-bis[(4-methylphenyl)methyl]azaniumyl]-1,4-dioxaspiro[4.5]decan-2-yl]-methyl-bis[(4-methylphenyl)methyl]azanium;ditetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H66N2O2.2BF4/c1-42-20-28-48(29-21-42)38-57(5,39-49-30-22-43(2)23-31-49)54-55(58(6,40-50-32-24-44(3)25-33-50)41-51-34-26-45(4)27-35-51)60-56(59-54)52(36-46-14-9-7-10-15-46)18-13-19-53(56)37-47-16-11-8-12-17-47;2*2-1(3,4)5/h7-12,14-17,20-35,52-55H,13,18-19,36-41H2,1-6H3;;/q+2;2*-1/t52?,53?,54-,55-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYOXQOKHDGHT-HGVLRQMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)C3C(OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)[C@@H]3[C@H](OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H66B2F8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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